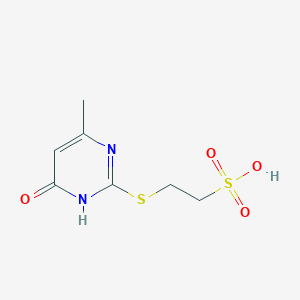

2-((4-Hydroxy-6-methyl-2-pyrimidinyl)sulfanyl)-1-ethanesulfonic acid

Descripción

2-((4-Hydroxy-6-methyl-2-pyrimidinyl)sulfanyl)-1-ethanesulfonic acid is a sulfonic acid derivative characterized by a pyrimidine core substituted with hydroxyl and methyl groups, linked via a sulfanyl (-S-) bridge to an ethanesulfonic acid moiety. The sulfonic acid group enhances solubility and bioavailability, while the pyrimidine ring may contribute to interactions with biological targets such as enzymes or receptors .

Propiedades

IUPAC Name |

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S2/c1-5-4-6(10)9-7(8-5)14-2-3-15(11,12)13/h4H,2-3H2,1H3,(H,8,9,10)(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWBFGRQWDILEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SCCS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxy-6-methyl-2-pyrimidinyl)sulfanyl)-1-ethanesulfonic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of Substituents: The hydroxy and methyl groups can be introduced through selective functionalization reactions. For example, the hydroxy group can be introduced via hydroxylation reactions, while the methyl group can be introduced through methylation reactions.

Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated pyrimidine derivative.

Formation of the Ethanesulfonic Acid Moiety: The ethanesulfonic acid moiety can be introduced through sulfonation reactions, where the sulfanyl group reacts with ethanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-((4-Hydroxy-6-methyl-2-pyrimidinyl)sulfanyl)-1-ethanesulfonic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, where the sulfonic acid group can be reduced to a sulfonate or sulfinate using reducing agents like sodium borohydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, ethanol as solvent.

Substitution: Halides, amines, aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfonates, sulfinates.

Substitution: Halogenated or aminated derivatives.

Aplicaciones Científicas De Investigación

2-((4-Hydroxy-6-methyl-2-pyrimidinyl)sulfanyl)-1-ethanesulfonic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-((4-Hydroxy-6-methyl-2-pyrimidinyl)sulfanyl)-1-ethanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides

- Structure : These compounds feature a sulfanyl-linked acetamide group attached to an indole-substituted oxadiazole ring (e.g., compound 8q in ).

- Activity: Enzyme Inhibition: Compound 8q demonstrated α-glucosidase inhibition (IC₅₀ = 49.71 ± 0.19 µM), comparable to the standard acarbose (38.25 ± 0.12 µM). Other derivatives (8d, 8p, 8t) showed moderate inhibition, while 8g and 8h inhibited butyrylcholinesterase (BChE) with IC₅₀ values of 31.62 ± 0.16 µM and 33.70 ± 0.95 µM, respectively .

- Comparison : Unlike the target compound, these molecules lack a pyrimidine core and sulfonic acid group. The acetamide and oxadiazole moieties may favor enzyme binding, whereas the pyrimidine-sulfonic acid structure of the target compound could enable distinct solubility and target interactions.

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids (CSABs)

- Structure: Synthesized via Michael addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids, these compounds feature a sulfanyl bridge connecting a carboxymethyl group to a ketovinyl-aryl backbone ().

- Activity: Cytostatic Action: CSABs showed potent antiproliferative activity against HeLa cells (IC₅₀ values in the low micromolar range), surpassing their parent compounds by an order of magnitude. Selectivity for cancer cells over healthy PBMCs was noted .

- Comparison: The sulfanyl group in CSABs facilitates thiol-mediated interactions, similar to the target compound. However, the ethanesulfonic acid group in the target compound may confer stronger solubility and altered pharmacokinetics compared to the butanoic acid moiety in CSABs.

Sulfonic Acid Derivatives in Buffering Agents

- Examples : Sodium 1-octanesulfonate and HEPES (2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid) are used in buffer formulations ().

- Function : These compounds stabilize pH in biological assays but lack therapeutic activity.

Structural and Functional Analysis

Table 1: Key Features of Comparable Compounds

Key Differences:

Target vs. Acetamides : The pyrimidine ring may offer unique hydrogen-bonding interactions compared to oxadiazole-indole hybrids.

Target vs. CSABs: Ethanesulfonic acid vs. butanoic acid alters solubility and ionization at physiological pH.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.